3-Phenylpiperidin-4-amine
Description
Significance as a Core Piperidine (B6355638) Scaffold in Organic Synthesis
The piperidine ring is one of the most prevalent N-heterocycles found in FDA-approved pharmaceuticals. colab.ws Its prevalence stems from its ability to confer favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability, and to serve as a rigid scaffold for orienting pharmacophoric groups in three-dimensional space. researchgate.netmdpi.com The 3-phenyl-4-amino substitution pattern is particularly noteworthy as it provides a platform for generating stereochemically complex molecules.
The synthesis of such 3,4-disubstituted piperidines is a key focus in organic chemistry. Research has demonstrated various stereoselective methods to access related structures, which are applicable to the synthesis of 3-Phenylpiperidin-4-amine. These methods often aim to control the relative stereochemistry (cis/trans) of the substituents, which is crucial for biological activity. For instance, chiral nonracemic 3-substituted cis- and trans-4-aminopiperidines have been identified as important precursors for potent anilidopiperidine analgesics. researchgate.net
Synthetic strategies to achieve these scaffolds are diverse. One established method involves the metalation of chiral iminopiperidines followed by alkylation. researchgate.net Another approach is the Neber rearrangement of the tosylate derivatives of corresponding 4-piperidone (B1582916) oximes. researchgate.net More modern methods include the intramolecular diamination of terminal olefins, which can produce substituted 3-aminopiperidine scaffolds with high regio- and stereoselectivity. sorbonne-universite.fr The diastereoselective synthesis of related 2,3,6-trisubstituted piperidines has also been achieved through nitro-Mannich reactions, highlighting the advanced chemical methodologies available for constructing complex piperidine cores. colab.wsacs.org
A common precursor for piperidine synthesis is the corresponding pyridine (B92270). The catalytic hydrogenation of a suitably substituted pyridine, such as 3-phenyl-4-aminopyridine, represents a direct route to the saturated piperidine ring. google.comrsc.org The choice of catalyst and reaction conditions is critical to achieve high yield and stereoselectivity. rsc.org
Table 1: Potential Synthetic Routes to 3-Substituted-4-aminopiperidines
| Synthetic Strategy | Key Reaction | Precursors | Notes |
| Alkylation of Imines | Metalation and Alkylation | 4-Iminopiperidines, Phenyl Halides | Allows for diastereoselective synthesis. researchgate.net |
| Neber Rearrangement | Rearrangement of Oxime Tosylates | 4-Piperidone Oximes | A classic method for synthesizing 3-aminopiperidines. researchgate.net |
| Olefin Cyclization | Intramolecular Diamination | 5-Aminopentene Derivatives | A modern approach yielding high regio- and stereoselectivity. sorbonne-universite.fr |
| Pyridine Reduction | Catalytic Hydrogenation | Substituted Pyridines | A direct route to the piperidine scaffold; catalyst choice is key. google.comrsc.org |
Overview of Academic Research Trajectories for Piperidine Derivatives
Academic research into piperidine derivatives is largely driven by their potential applications in medicine. The piperidine scaffold is a "privileged structure," meaning it is a molecular framework that can bind to multiple biological targets with high affinity. ethernet.edu.et This has led to extensive research into the synthesis and biological evaluation of novel piperidine-containing compounds.
Current research trajectories focus on several key areas:
Development of Novel Synthetic Methodologies: Chemists are continuously seeking more efficient, stereoselective, and environmentally friendly ways to synthesize substituted piperidines. mdpi.com This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis to control stereochemistry. mdpi.comscientificupdate.com For example, iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has emerged as a powerful tool. mdpi.com
Medicinal Chemistry Applications: A major focus is the incorporation of piperidine scaffolds into new drug candidates. The 3-aminopiperidine moiety is a key structural feature in various biologically active molecules, including inhibitors of dipeptidyl peptidase IV (DPP-IV) for diabetes treatment and NK1 receptor antagonists. sorbonne-universite.frru.nl
PROTACs and Chemical Biology: Functionalized piperidine derivatives, such as those that can be incorporated into Proteolysis-Targeting Chimeras (PROTACs), are of growing interest. Compounds like 3-((4-(piperidin-4-yl)phenyl)amino)piperidine-2,6-dione serve as functionalized cereblon ligands for the development of these novel therapeutic modalities. sigmaaldrich.com This highlights the utility of aminopiperidine structures as versatile building blocks in chemical biology.
Exploration of Structure-Activity Relationships (SAR): Researchers systematically modify the piperidine scaffold to understand how changes in substitution and stereochemistry affect biological activity. For example, studies on 4-aminopiperidine (B84694) scaffolds for inhibiting the Hepatitis C Virus have shown how modifications around the ring impact potency and metabolic stability. nih.gov
While specific academic research focusing solely on this compound is not extensively documented in mainstream literature, its structural motifs are present in compounds explored in broader medicinal chemistry programs. The lack of extensive literature on this specific compound may suggest it is a relatively underexplored building block with significant potential for future research, particularly in the development of novel therapeutics and chemical probes.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3-phenylpiperidin-4-amine |
InChI |
InChI=1S/C11H16N2/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
InChI Key |
DOJORIDZMVYZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Phenylpiperidin 4 Amine
Reductive Amination Approaches
Reductive amination stands out as a prevalent and versatile method for the synthesis of 3-phenylpiperidin-4-amine and its derivatives. This approach typically involves the reaction of a ketone, in this case, a 3-phenyl-4-piperidone (B8755815) precursor, with an amine source, followed by reduction of the resulting imine or enamine intermediate.
Multi-Step Reductive Amination from Piperidone Precursors
A common strategy for synthesizing this compound involves a multi-step sequence starting from a suitable piperidone precursor. For instance, N-protected 3-phenyl-4-piperidone can be subjected to reductive amination. The protecting group on the piperidine (B6355638) nitrogen, often a benzyl (B1604629) or Boc group, is crucial for directing the reaction and is typically removed in a subsequent step. ajrconline.org
One illustrative pathway begins with the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline (B41778) to yield 4-anilino-N-phenethylpiperidine (4-ANPP), a direct precursor to fentanyl. wikipedia.org While this example leads to a tertiary amine, the underlying principle of forming a C-N bond via reductive amination of a 4-piperidone (B1582916) is directly applicable. To obtain the primary amine, a protected amine equivalent or a different nitrogen source would be employed, followed by a deprotection step.
Another approach involves the condensation of 1-benzyl-4-piperidone with aniline to form a Schiff's base, which is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to give 1-benzyl-4-anilinopiperidine. ajrconline.org Subsequent removal of the benzyl group would yield the secondary amine, and a similar strategy starting with a 3-phenyl substituted piperidone would lead to the desired scaffold.
The synthesis can also commence from N-Boc-4-piperidone, which undergoes reductive amination with an appropriate aniline derivative. dtic.milresearchgate.net Following the formation of the 4-amino-piperidine ring, the Boc protecting group can be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. dtic.milchemicalbook.com
A generalized scheme for this multi-step process is:
Protection of the piperidine nitrogen (if not already protected).
Reductive amination of the 4-keto group with a suitable amine source.
Deprotection of the piperidine nitrogen to yield the final product or an intermediate for further functionalization.
Specific Reagents and Reaction Conditions in Reductive Amination
The choice of reagents and reaction conditions is critical for the success of the reductive amination process. A variety of reducing agents can be employed, each with its own advantages and substrate compatibility.
Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reducing agent commonly used for reductive aminations. dtic.mil It is particularly effective for the reaction between ketones and amines, including aniline derivatives. dtic.mil The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) at room temperature. dtic.milchemicalbook.com Acetic acid is often added as a catalyst. chemicalbook.com
Sodium cyanoborohydride (NaBH₃CN) is another reducing agent used in reductive aminations. However, due to the toxicity of cyanide, its use is sometimes avoided in favor of alternatives like STAB.
Catalytic hydrogenation is also a viable method for the reduction step. This involves using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. ajrconline.orggoogle.com This method is often clean and efficient but may not be compatible with other functional groups in the molecule that are sensitive to hydrogenation.
The reaction conditions can be summarized in the following table:
| Reducing Agent | Catalyst/Additive | Solvent(s) | Typical Temperature | Reference(s) |
| Sodium triacetoxyborohydride (STAB) | Acetic Acid | DCM, DCE | Room Temperature | dtic.milchemicalbook.com |
| Sodium cyanoborohydride (NaBH₃CN) | - | Methanol | - | |
| Catalytic Hydrogenation (H₂) | Pd/C | Ethanol | - | ajrconline.orggoogle.com |
| Lithium Aluminum Hydride (LiAlH₄) | - | THF, Diethyl ether | - | ajrconline.org |
Stereoselective Synthesis via Biocatalysis (e.g., Transaminase-Mediated Transformations)
The synthesis of enantiomerically pure amines is of great importance in the pharmaceutical industry. mdpi.com Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful tool for the stereoselective synthesis of chiral amines. mdpi.comrsc.orgworktribe.com Transaminases catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor, such as a ketone, with high enantioselectivity. worktribe.com
ω-Transaminases (ω-TAs) are particularly useful as they can accept a broader range of substrates beyond α-keto acids. worktribe.comucl.ac.uk These enzymes can be employed in the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com In the context of this compound, a suitable 3-phenyl-4-piperidone derivative could serve as the substrate for a transaminase. By selecting the appropriate (R)- or (S)-selective transaminase, one could theoretically synthesize a specific enantiomer of this compound.
The application of transaminases in the synthesis of complex molecules is a rapidly growing field, with significant progress being made in enzyme engineering to broaden substrate scope and improve efficiency. worktribe.comdiva-portal.org The use of transaminases offers a greener and more efficient alternative to traditional chemical methods for producing enantiomerically pure amines. mdpi.com
Alkylation Strategies for Piperidine Ring Formation and Functionalization
Alkylation reactions are fundamental in both the construction of the piperidine ring and its subsequent functionalization. These strategies can be used to introduce substituents at various positions of the piperidine nucleus.
For the synthesis of 3-substituted piperidines, regioselective alkylation at the C-3 position is a key challenge. odu.edu One approach involves the conversion of piperidine to N-chloropiperidine, followed by dehydrohalogenation to form an enamine intermediate. This enamine can then be alkylated. odu.edu Another method involves the formation of a carbanion at the 3-position, which is then reacted with an appropriate alkyl halide. odu.edu
In the context of this compound, alkylation can be used to introduce the phenyl group at the 3-position of a pre-formed piperidine ring. For instance, a dihydropyridone can be alkylated at the 3-position to introduce a desired substituent. scispace.com
Furthermore, N-alkylation of the piperidine nitrogen is a common strategy for introducing various substituents. researchgate.net For example, after the synthesis of the core this compound structure, the secondary amine on the ring nitrogen can be alkylated using an alkyl halide or other electrophilic reagents. researchgate.net
Cyclization Reactions in Piperidine Ring Construction
Cyclization reactions are a powerful approach for the de novo synthesis of the piperidine ring. Various strategies, including intramolecular cyclizations, have been developed to construct this important heterocyclic system. mdpi.com
Mannich Reaction Based Cyclizations
The Mannich reaction is a three-component condensation reaction involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. organic-chemistry.orgnih.gov This reaction is particularly useful for the synthesis of β-amino ketones, which can be precursors to piperidine rings. nih.gov
The stereoselective synthesis of substituted piperidines can be achieved through a Mannich reaction followed by an intramolecular aldol (B89426) condensation. nih.gov This approach allows for the construction of the piperidine ring with control over the stereochemistry of the newly formed chiral centers. The diastereoselective Mannich reaction between functionalized acetals and imines can be used to control the stereochemistry, which is then retained during a subsequent reductive cyclization step. mdpi.com
While direct examples for the synthesis of this compound via a Mannich reaction are not prevalent in the provided search results, the general principle of using this reaction to construct substituted piperidine rings is well-established. mdpi.comnih.govgoogle.com
Radical-Mediated Amine Cyclization Methodologies
The construction of the piperidine ring system, central to this compound, can be effectively achieved through radical-mediated cyclization reactions. These methods rely on the generation of a radical species that subsequently undergoes an intramolecular cyclization to form the heterocyclic core.
One notable approach involves the intramolecular cyclization of linear amino-aldehydes, which can be catalyzed by cobalt(II) complexes. This reaction proceeds in good yields for producing various piperidines, although it can sometimes be accompanied by the formation of a linear alkene by-product due to a competitive 1,5-hydrogen atom transfer process. mdpi.com Other transition metals, such as copper, are also employed to facilitate intramolecular radical C-H amination and cyclization. mdpi.com These reactions can be initiated through methods like electrolysis or by using copper(I) or copper(II) catalysts, which generate a radical cation or an N-radical, respectively, to trigger the ring-closing cascade. mdpi.com
Another strategy is the 6-exo-trig radical cyclization, which has been reported for the synthesis of related piperidin-2-ones from 3-phenyl-acryl enamides. researchgate.net This type of reaction typically uses a radical initiator like azobisisobutyronitrile (AIBN) in conjunction with a radical mediator such as tributyltin hydride (Bu₃SnH) in a high-boiling solvent like toluene. researchgate.net Furthermore, radical-mediated dehydrative cyclization represents another pathway, using systems like ammonium (B1175870) persulfate (APS) in dimethyl sulfoxide (B87167) (DMSO) to generate the necessary radical intermediates for cyclization. beilstein-journals.org
Table 1: Overview of Selected Radical Cyclization Methodologies for Piperidine Synthesis
| Method | Catalyst / Reagent System | Precursor Type | Key Intermediate | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Cyclization | Cobalt(II) complex | Linear Amino-aldehyde | Carbon-centered radical | mdpi.com |
| Copper-Catalyzed C-H Amination | Copper(I) or Copper(II) | Linear Amine with electrophilic group | N-radical | mdpi.com |
| Tin-Mediated 6-exo-Trig Cyclization | Bu₃SnH / AIBN | Acryl Enamide | Carbon-centered radical | researchgate.net |
| Dehydrative Radical Cyclization | (NH₄)₂S₂O₈ (APS) / DMSO | Carboxylic acid derivative | Acyl/Alkyl radical | beilstein-journals.org |
Palladium-Catalyzed Cyclization Cascades
Palladium catalysis offers a powerful and versatile platform for synthesizing complex heterocyclic structures like this compound through elegant cyclization cascades. These reactions often involve the formation of multiple bonds in a single synthetic operation, showcasing high efficiency and atom economy.
A prominent example is the palladium-catalyzed cascade reaction involving aza-Wacker oxidation followed by a Povarov-type reaction. nih.gov In such a sequence, palladium not only catalyzes the initial aminopalladation of a diene (the aza-Wacker step) but can also function as a Lewis acid to promote the subsequent intramolecular cyclization, leading to fused piperidine systems. nih.gov The choice of ligands, such as bipyrazine, is crucial for the success of these transformations. nih.gov
Another effective strategy is the Mizoroki-Heck-type cyclization of unsaturated oxime derivatives. d-nb.info This reaction proceeds through the formation of an alkylideneaminopalladium(II) species, which acts as a key intermediate. This species then undergoes an intramolecular carbopalladation followed by β-hydride elimination to furnish the cyclized product. d-nb.info The optimization of these reactions often involves screening various palladium sources, bases, and solvents to achieve high yields. d-nb.info For instance, studies have shown that a Pd(PPh₃)₄ catalyst in a polar solvent like N,N-Dimethylformamide (DMF) can be highly effective. d-nb.info Palladium-catalyzed azide (B81097) reduction followed by cyclization is another method used for the stereoselective synthesis of amine-substituted piperidines. mdpi.com
Table 2: Optimization of a Palladium-Catalyzed Cascade Cyclization
| Catalyst (10 mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | Et₃N | Toluene | 80 | 25 | d-nb.info |
| Pd(PPh₃)₄ | Et₃N | Dioxane | 80 | 45 | d-nb.info |
| Pd(PPh₃)₄ | Et₃N | DMF | 80 | 56 | d-nb.info |
| Pd(PPh₃)₄ | Et₃N | DMF | 110 | 70 | d-nb.info |
| PdCl₂(dppf) | Et₃N | DMF | 110 | <5 | d-nb.info |
Optimization and Green Chemistry in this compound Synthesis
The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry. These principles advocate for the design of chemical processes that reduce or eliminate the use and generation of hazardous substances. organic-chemistry.orgacs.org Key tenets include waste prevention, maximizing atom economy, using safer solvents, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. organic-chemistry.orgacs.org
Solvent System Optimization for Enhanced Reaction Kinetics
The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, yields, and selectivity. In the context of piperidine synthesis, polar solvents such as DMF, dimethyl sulfoxide (DMSO), or tetrahydrofuran (B95107) (THF) are often employed. thieme-connect.comcam.ac.uk Optimization studies systematically evaluate different solvents to identify the ideal medium for a specific transformation. For example, in the synthesis of N,N,N′-trisubstituted amidines, a related reaction, DMF was found to be superior to THF or DMSO, affording a 95% yield when paired with potassium carbonate as the base. thieme-connect.com The selection of the base is also intrinsically linked to the solvent system, with combinations like triethylamine (B128534) or pyridine (B92270) in DMF also proving effective, albeit with slightly lower yields. thieme-connect.com While many reactions benefit from polar aprotic solvents, some modern approaches are designed to work in greener solvents like water or ethanol, though this can introduce challenges such as water sensitivity in certain catalytic cycles. mdpi.comcam.ac.uk
Catalytic Approaches in Synthetic Pathways (e.g., Palladium Catalysis)
The use of catalysts is a cornerstone of green chemistry, as catalytic processes generate less waste than stoichiometric reactions. acs.org Palladium catalysis is a prime example of this principle in action. The versatility of palladium allows for a wide range of transformations, including the cyclization cascades discussed previously. nih.govd-nb.info The catalyst's performance can be fine-tuned by selecting appropriate palladium sources (e.g., Pd(PPh₃)₄, PdCl₂) and ancillary ligands (e.g., phosphines, bipyrazine). nih.govd-nb.info
Beyond complex cascades, heterogeneous palladium catalysts, such as palladium-on-charcoal (Pd/C), are widely used for fundamental transformations like hydrogenation and debenzylation. nih.govgoogle.com These catalysts are particularly advantageous from a green chemistry perspective as they are easily separated from the reaction mixture by filtration, simplifying purification and enabling catalyst recycling. google.com
Temperature Control and Reaction Parameter Refinement
Temperature is a crucial lever for controlling reaction outcomes. Optimizing the reaction temperature can lead to higher yields, improved selectivity, and shorter reaction times. In the palladium-catalyzed synthesis of spiro imines, for instance, increasing the temperature from 80 °C to 110 °C resulted in a significant yield improvement from 56% to 70%. d-nb.info Conversely, some modern catalytic systems are designed to operate under milder conditions, reducing the energy consumption of the process. mdpi.com The refinement of other parameters, such as reaction time and pressure, is also essential for developing robust and efficient synthetic protocols. mdpi.com
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Continuous Flow Methodologies)
Microwave-Assisted Synthesis Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. By using microwave irradiation for heating, this technique often leads to a dramatic reduction in reaction times compared to conventional heating methods. nih.gov The rapid, uniform heating can also lead to higher product yields and improved purity. For example, the synthesis of 2,6-diaryl-4-piperidones under microwave irradiation was completed in minutes with excellent yields, whereas conventional methods required several hours. arabjchem.org
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Piperidones
| Product | Conventional Method (Yield / Time) | Microwave Method (Yield / Time) | Reference |
|---|---|---|---|
| 2,6-diphenyl-4-piperidone | 72% / 5 h | 94% / 3.0 min | arabjchem.org |
| 2,6-bis(4-chlorophenyl)-4-piperidone | 75% / 6 h | 92% / 4.0 min | arabjchem.org |
| 2,6-bis(4-methoxyphenyl)-4-piperidone | 70% / 6 h | 90% / 3.5 min | arabjchem.org |
Continuous Flow Methodologies Continuous flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly when dealing with hazardous reagents or exothermic reactions. d-nb.infomdpi.com This technology allows for the seamless integration of multiple synthetic and purification steps into a single, uninterrupted process. d-nb.info The application of continuous flow has been shown to dramatically increase space-time yield and product purity. d-nb.infomdpi.com The multigram-scale synthesis of a key chiral intermediate for paroxetine, a molecule with a similar 4-phenylpiperidine (B165713) core, highlights the scalability and efficiency of flow processes, especially when combined with heterogeneous catalysts and solvent-free conditions. semanticscholar.org
Chemical Transformations and Reaction Mechanisms of 3 Phenylpiperidin 4 Amine
Reactivity of the Amine Functionality
The structure of 3-Phenylpiperidin-4-amine contains two distinct amine groups: a primary aliphatic amine (-NH₂) at the C4 position and a secondary aliphatic amine (-NH-) as part of the piperidine (B6355638) ring at the N1 position. Both are nucleophilic and can participate in a variety of chemical reactions. The relative reactivity of these two centers is influenced by factors such as steric hindrance and reaction conditions.
N-Alkylation and Quaternization Pathways
Both the primary (C4) and secondary (N1) amines can undergo N-alkylation with electrophiles like alkyl halides. The reaction proceeds via nucleophilic substitution. Given that primary amines are generally less sterically hindered, selective mono-alkylation at the C4 position is feasible under controlled conditions. However, the use of excess alkylating agent can lead to polyalkylation.
Reaction at the N1 position is also common for piperidine derivatives. odu.edu A strong base is often used to deprotonate the secondary amine, increasing its nucleophilicity for subsequent reaction with an alkyl halide. Competition between N1 and C4 alkylation is expected, potentially yielding a mixture of N1-alkyl, C4-alkyl, and N1,C4-dialkyl products. Exhaustive alkylation, particularly with a simple alkyl halide like methyl iodide, can lead to the formation of a quaternary ammonium (B1175870) salt at the C4-amino group.
Table 1: Expected Products from N-Alkylation Reactions
| Reagent/Condition | Amine Position | Expected Product Type |
|---|---|---|
| 1 eq. R-X (e.g., CH₃I) | C4 (Primary) | Secondary Amine (R-NH-) |
| 1 eq. R-X, Base (e.g., NaH) | N1 (Secondary) | Tertiary Amine |
| Excess R-X | C4 and N1 | N1,N4-Dialkyl and N4-Quaternary Salt |
| Aldehyde/Ketone, Reducing Agent | C4 (Primary) | Secondary Amine (see 3.1.3) |
Acylation Reactions for Amide Formation
The amine functionalities of this compound can react with acylating agents, such as acyl chlorides or acid anhydrides, to form amides. The primary amine at C4 is typically more reactive towards acylation than the secondary amine at N1 due to reduced steric hindrance. This allows for selective acylation at the C4 position to yield the corresponding N-(3-phenylpiperidin-4-yl)amide. This transformation is fundamental in the synthesis of various biologically active molecules. For instance, acylation of related 4-aminopiperidine (B84694) scaffolds is a key step in the preparation of potent therapeutic agents. nih.gov
Should acylation of the N1 position be desired, protection of the more reactive C4 primary amine would be necessary first, followed by acylation of the N1 secondary amine and subsequent deprotection.
Table 2: Representative Acylation Reactions
| Acylating Agent | Amine Position | Expected Product |
|---|---|---|
| Acetyl Chloride (CH₃COCl) | C4 (Primary) | N-(3-phenylpiperidin-4-yl)acetamide |
| Benzoyl Chloride (C₆H₅COCl) | C4 (Primary) | N-(3-phenylpiperidin-4-yl)benzamide |
| Acetic Anhydride ((CH₃CO)₂O) | C4 (Primary) | N-(3-phenylpiperidin-4-yl)acetamide |
| Benzenesulfonyl chloride | C4 (Primary) | N-(3-phenylpiperidin-4-yl)benzenesulfonamide |
Imine Formation and Subsequent Reduction Chemistry
The primary amine at the C4 position can undergo condensation with aldehydes or ketones to form an imine, also known as a Schiff base. This reaction is typically catalyzed by acid and involves the elimination of a water molecule. The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer and dehydration to yield the C=N double bond.
The general mechanism proceeds as follows:
Nucleophilic Attack: The C4-primary amine attacks the carbonyl carbon of an aldehyde or ketone.
Proton Transfer: A proton is transferred to form a neutral carbinolamine intermediate.
Protonation & Dehydration: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, turning it into a good leaving group (water). Elimination of water forms a positively charged iminium ion.
Reduction: A hydride reagent (e.g., from NaBH₄) attacks the electrophilic carbon of the iminium ion to yield the final secondary amine product.
Reactivity of the Phenyl Moiety
The phenyl group attached to the C3 position of the piperidine ring is susceptible to electrophilic aromatic substitution, providing a route to further functionalize the molecule.
Electrophilic Aromatic Substitution Patterns
The substituent attached to the phenyl ring is a (4-aminopiperidin-3-yl) group. This group is classified as an alkyl substituent, which is known to be an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. Therefore, electrophiles are expected to add to the positions ortho or para to the point of attachment to the piperidine ring. The para position is often favored due to reduced steric hindrance from the bulky piperidine ring.
Common EAS reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro (-NO₂) group.
Halogenation: Using Br₂ with FeBr₃ or Cl₂ with FeCl₃ to introduce a bromo or chloro group.
Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl or acyl group.
Table 3: Expected Electrophilic Aromatic Substitution Reactions
| Reaction | Reagents | Expected Major Product (Para-substituted) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(4-Nitrophenyl)piperidin-4-amine |
| Bromination | Br₂, FeBr₃ | 3-(4-Bromophenyl)piperidin-4-amine |
| Acylation | CH₃COCl, AlCl₃ | 3-(4-Acetylphenyl)piperidin-4-amine |
Diazonium Salt Chemistry for Aromatic Transformations
Diazonium salt chemistry is a powerful tool for the transformation of aromatic rings, but it requires a primary aromatic amine (an aniline (B41778) derivative) as the starting material. byjus.comunacademy.com this compound itself does not possess an aromatic amine; its primary amine is aliphatic. Therefore, to apply diazonium chemistry to the phenyl ring, it must first be functionalized to introduce an amino group.
This can be achieved through a two-step sequence:
Nitration: An electrophilic aromatic substitution reaction, as described in section 3.2.1, would first be performed to introduce a nitro group, likely at the para-position, yielding 3-(4-nitrophenyl)piperidin-4-amine.
Reduction: The nitro group is then reduced to a primary aromatic amine. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or the use of a metal in acid (e.g., Sn in HCl).
The resulting product, 3-(4-aminophenyl)piperidin-4-amine, now contains the necessary primary aromatic amine. This amine can be converted to an aryl diazonium salt ([Ar-N₂]⁺X⁻) by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like HCl) at low temperatures (0–5 °C). chemistryscore.comlkouniv.ac.in
Aryl diazonium salts are highly versatile intermediates because the dinitrogen group (N₂) is an excellent leaving group. masterorganicchemistry.com They can be subsequently displaced by a wide variety of nucleophiles, often with the use of a copper(I) salt catalyst in what are known as Sandmeyer reactions. wikipedia.org This allows for the introduction of a diverse array of substituents onto the aromatic ring.
Table 4: Potential Aromatic Transformations via Diazonium Salts
| Target Product | Reaction Name | Reagents for Diazonium Salt Displacement |
|---|---|---|
| 3-(4-Chlorophenyl)piperidine-4-amine | Sandmeyer | CuCl |
| 3-(4-Bromophenyl)piperidine-4-amine | Sandmeyer | CuBr |
| 3-(4-Cyanophenyl)piperidine-4-amine | Sandmeyer | CuCN |
| 3-(4-Fluorophenyl)piperidine-4-amine | Balz-Schiemann | HBF₄, heat |
| 3-(4-Hydroxyphenyl)piperidine-4-amine | - | H₂O, H⁺, heat |
| 3-Phenylpiperidine-4-amine (Deamination) | - | H₃PO₂ |
Oxidation and Reduction Chemistry of the Piperidine Ring and Substituents
The chemical reactivity of this compound allows for various oxidation and reduction reactions targeting the piperidine ring and its substituents. These transformations are crucial for the synthesis of diverse derivatives with potential applications in medicinal chemistry.
The nitrogen atom within the piperidine ring of this compound and its analogs can undergo oxidation to form the corresponding N-oxides. evitachem.com This reaction is typically achieved using common oxidizing agents. For instance, reagents like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) are effective for this transformation. evitachem.com N-oxidation can influence the compound's physicochemical properties, such as solubility and basicity, and is a common metabolic pathway for many nitrogen-containing heterocyclic drugs.
In a broader context of piperidine chemistry, the oxidation of the piperidine ring itself can lead to different products depending on the reaction conditions and the substitution pattern of the ring. For example, the oxidation of certain piperidine derivatives can yield α,β-unsaturated ketones (vinylogous amides). d-nb.infonih.gov One study demonstrated the oxidation of N-protected piperidin-4-ones using iodoxybenzoic acid (IBX) to produce the corresponding dihydropyridin-4-ones. d-nb.infonih.gov
The selective reduction of functional groups on the this compound scaffold is a key strategy for generating a variety of analogs. The choice of reducing agent is critical for achieving selectivity.
Reductive amination is a widely used method for synthesizing piperidine derivatives. libretexts.org For instance, the synthesis of N-phenylpiperidin-4-amine can be accomplished via the reductive amination of 4-piperidone (B1582916) with aniline, employing reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. evitachem.comchemicalbook.com Similarly, aldehydes and ketones can be converted to primary, secondary, or tertiary amines through this method, using reagents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org
The reduction of other functional groups can also be achieved selectively. For example, lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing amides, nitriles, and azides to the corresponding amines. harvard.edudavuniversity.org However, for more delicate substrates or when greater selectivity is required, other reagents are preferred. For instance, borane (B79455) complexes (e.g., BH₃•THF) are effective for the reduction of carboxylic acids. harvard.edu In the synthesis of some piperidine derivatives, a tosyl group has been removed using magnesium in methanol. d-nb.info
The following table summarizes some common reduction reactions relevant to piperidine chemistry.
| Functional Group | Reagent(s) | Product |
| Imine | NaBH₄, NaBH₃CN, H₂/Catalyst | Amine |
| Amide | LiAlH₄ | Amine |
| Nitrile | LiAlH₄ | Amine |
| Carboxylic Acid | LiAlH₄, BH₃•THF | Alcohol |
| Ester | LiAlH₄, LiBH₄ | Alcohol |
Stereochemical Considerations in Chemical Reactions of the Compound
The presence of two stereocenters at the C3 and C4 positions of the piperidine ring in this compound means that the compound can exist as different stereoisomers (enantiomers and diastereomers). The stereochemical outcome of reactions involving this scaffold is therefore a critical consideration.
When a reaction creates a new chiral center from an achiral starting material, a racemic mixture is typically formed unless a chiral catalyst or reagent is used. lumenlearning.com If a reaction occurs on a molecule that is already chiral, and no bonds to the existing chiral center are broken, the stereochemistry at that center is preserved. lumenlearning.com However, if a bond to a chiral center is broken, the outcome can be retention, inversion, or racemization of the stereochemistry, depending on the reaction mechanism. lumenlearning.com
In the synthesis of substituted piperidines, controlling the stereochemistry is a significant challenge and an active area of research. Various stereoselective methods have been developed. For example, diastereoselective reductions of cyclic iminium salts have been used to produce enantiomerically-enriched 2-substituted piperidines. gla.ac.uk Similarly, the hydrogenation of substituted pyridinium (B92312) salts using chiral iridium(I) catalysts can proceed with high asymmetry. mdpi.com
The relative stereochemistry (cis or trans) of the substituents on the piperidine ring significantly influences the molecule's conformation and biological activity. For instance, in the synthesis of certain 2,4-disubstituted piperidines, hydrogenation of an α,β-unsaturated ester intermediate led to a mixture of cis and trans diastereomers. nih.gov Subsequent reactions and purifications were necessary to isolate the desired isomer. The trans-selectivity in some reactions is explained by steric hindrance, where a nucleophilic attack from the more hindered axial side is disfavored. mdpi.com
Mechanistic Investigations of Key Chemical Transformations
Understanding the reaction mechanisms of key transformations involving this compound and related structures is essential for optimizing reaction conditions and predicting product outcomes.
One of the most fundamental reactions is reductive amination. This reaction proceeds in two main steps: the nucleophilic addition of an amine to a carbonyl group to form a hemiaminal, which then dehydrates to an imine or iminium ion intermediate. libretexts.org This intermediate is then reduced by a hydride reagent to form the amine. libretexts.org Computational studies, such as those using Density Functional Theory (DFT), have been employed to investigate the transition states of such reactions. cam.ac.uk
The mechanism of N-acylation of piperidines has also been studied. For the kinetic resolution of disubstituted piperidines via enantioselective acylation, a concerted 7-membered transition state model for the acyl transfer has been proposed and supported by experimental and computational studies. nih.govethz.ch These studies revealed that the conformational preference of the piperidine ring, specifically whether a substituent occupies an axial or equatorial position, can have a pronounced effect on the reactivity and selectivity of the acylation. nih.govethz.ch
In cyclization reactions to form the piperidine ring, various mechanisms can be at play. For example, aza-Pummerer type cyclizations can proceed through the formation of a carbenium ion. mdpi.com In other cases, radical cyclizations initiated by single-electron transfer can lead to the formation of the heterocyclic ring. cam.ac.uk Mechanistic studies have pointed to the formation of transient, ion-pair charge-transfer complexes between iminium and thiolate ions in certain photo-induced reactions. cam.ac.uk
Synthesis and Academic Utility of 3 Phenylpiperidin 4 Amine Derivatives and Analogs
Design and Synthesis of Substituted N-Phenylpiperidin-4-amines
The synthesis of substituted N-phenylpiperidin-4-amines is often achieved through reductive amination. chemicalbook.comyoutube.com This versatile method typically involves the reaction of a piperidone precursor with an appropriate aniline (B41778). A common starting material is N-Boc-4-piperidone, which provides a protective group for the piperidine (B6355638) nitrogen that can be removed later in the synthetic sequence. chemicalbook.com
The general synthetic route involves the condensation of N-Boc-4-piperidone with a substituted or unsubstituted aniline in the presence of a reducing agent. chemicalbook.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reagent for this transformation due to its mild nature and selectivity for imines over ketones. chemicalbook.comcommonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) or dichloroethane (DCE) and may include an acid catalyst such as acetic acid (AcOH) to facilitate imine formation. chemicalbook.com Following the reductive amination, the tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions, commonly using trifluoroacetic acid (TFA) in DCM, to yield the desired N-phenylpiperidin-4-amine core. chemicalbook.comgoogle.com
This methodology allows for the introduction of various substituents on the phenyl ring by simply choosing the appropriately substituted aniline as the starting material.
Table 1: Example Synthesis of N-Phenylpiperidin-4-amine
| Step | Reactants | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 1. Reductive Amination | N-Boc-4-piperidone, Aniline | NaBH(OAc)₃, AcOH | DCE, Room Temp, Overnight | 1-N-Boc-4-(Phenylamino)piperidine | 84% chemicalbook.com |
| 2. Deprotection | 1-N-Boc-4-(Phenylamino)piperidine | TFA, DCM | Room Temp, 1h | N-Phenylpiperidin-4-amine | Quantitative chemicalbook.com |
Derivatization at the Piperidine Nitrogen (e.g., N-Phenethylation, N-Benzylation)
The secondary amine of the piperidine ring in N-phenylpiperidin-4-amine is a key site for further functionalization, allowing for the introduction of various substituents to modulate the compound's properties. N-alkylation reactions, such as N-phenethylation and N-benzylation, are common derivatization strategies. nih.govresearchgate.net
N-Phenethylation: This modification involves the attachment of a phenethyl group (a two-carbon chain linked to a phenyl ring) to the piperidine nitrogen. This can be accomplished by reacting the parent amine with a phenethyl halide, such as phenethyl bromide, in the presence of a base like potassium carbonate (K₂CO₃). nih.gov This reaction is a standard nucleophilic substitution where the piperidine nitrogen acts as the nucleophile.
N-Benzylation: Similarly, a benzyl (B1604629) group can be introduced by reacting the N-phenylpiperidin-4-amine with a benzyl halide (e.g., benzyl bromide) or by reductive amination with benzaldehyde. researchgate.netrsc.org Catalytic methods, for instance using a palladium catalyst with benzyl alcohol, have also been developed for N-benzylation under borrowing hydrogen strategies, which are considered atom-economical. nih.gov These derivatizations are crucial for building a library of compounds for further study.
Table 2: Examples of N-Alkylation Reactions
| Reaction | Substrate | Reagent | Base/Conditions | Product |
|---|---|---|---|---|
| N-Phenethylation | Secondary amine | Phenethyl bromide | K₂CO₃ | N-phenethyl derivative nih.gov |
| N-Benzylation | Secondary amine | Benzyl bromide, K₂CO₃ | Reflux | N-benzyl derivative researchgate.net |
| N-Benzylation | Aniline | Benzyl alcohol, Pd@La-BDC MOF | Toluene, 150 °C | N-Benzylaniline rsc.org |
Modification of the Phenyl Group and its Impact on Chemical Properties
Altering the electronic and steric properties of the 3-phenylpiperidin-4-amine scaffold can be achieved by introducing substituents onto the phenyl ring. The choice of substituted anilines in the initial reductive amination step is a direct method to achieve this. For example, using halogenated anilines, such as para-fluoroaniline, leads to the corresponding halogenated N-phenylpiperidin-4-amine derivatives. federalregister.gov
The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the chemical properties of the molecule. For instance, substituents on the phenyl ring can alter the basicity (pKa) of the piperidine nitrogen and the anilino nitrogen. Electron-withdrawing groups (e.g., -NO₂, -CF₃, halides) generally decrease the basicity of the anilino nitrogen by pulling electron density away from it. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can increase its basicity. These modifications are critical as they can affect how the molecule interacts with other chemical species or biological targets, though the specific pharmacological effects are beyond the scope of this article.
Incorporation into Complex Molecular Architectures for Advanced Synthetic Targets
The N-phenylpiperidin-4-amine framework serves as a valuable building block for the construction of more complex molecules. nih.gov Its bifunctional nature, with reactive sites at both the piperidine and anilino nitrogens, allows for its integration into larger, multi-component structures. This scaffold is particularly prevalent in the synthesis of compounds explored in medicinal chemistry. nih.govacs.org
For example, the 4-aminopiperidine (B84694) core is a key intermediate in the synthesis of various biologically active agents. google.comnih.govacs.org Synthetic chemists utilize this scaffold by first preparing a common intermediate, such as a Boc-protected 4-amino-1-phenethylpiperidine, and then coupling it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) before the final deprotection step. acs.org This modular approach facilitates the systematic creation of diverse libraries of complex molecules built upon the this compound core.
Methodologies for Stereoisomer Synthesis and Separation
The presence of a substituent at the 3-position of the piperidine ring introduces a chiral center, meaning that this compound can exist as a pair of enantiomers ((R) and (S) isomers). The synthesis and separation of these stereoisomers are critical for academic study, as different stereoisomers can have distinct chemical and physical properties.
Enantioselective Synthesis: Modern synthetic strategies aim to produce a single enantiomer directly. One advanced approach involves the asymmetric functionalization of pyridines. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction using arylboronic acids and a dihydropyridine (B1217469) derivative can generate enantioenriched 3-substituted tetrahydropyridines. nih.govacs.org Subsequent reduction of the double bond and deprotection steps can yield the desired chiral 3-phenylpiperidine. nih.govacs.org This method provides excellent enantioselectivity and is applicable to a range of substrates. nih.gov
Chiral Resolution: When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), separation is necessary to isolate the individual stereoisomers. This can be achieved through several methods:
Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid resolving agent. This reaction forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. google.com
Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemic starting material. nih.govwhiterose.ac.uk This allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (which remains as unreacted starting material). For example, enantioselective acylation has been used for the kinetic resolution of disubstituted piperidines. nih.gov
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful analytical and preparative technique for separating enantiomers. nih.gov
These methods are essential for accessing enantiomerically pure this compound derivatives for advanced chemical studies.
Advanced Spectroscopic Characterization in Mechanistic and Structural Elucidation
High-Resolution Mass Spectrometry for Reaction Monitoring and Byproduct Identification
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring the progress of chemical reactions and identifying potential byproducts with high mass accuracy. Techniques like Parallel Reaction Monitoring (PRM), which utilizes high-resolution and high-mass-accuracy mass spectrometers such as quadrupole-Orbitrap (q-OT) systems, have become invaluable for targeted quantification and analysis. mdpi.comnih.govresearchgate.netnih.gov This approach allows for the selective monitoring of predefined sets of molecules, which is essential for tracking the formation of 3-Phenylpiperidin-4-amine and any associated impurities during its synthesis.
Table 1: Hypothetical HRMS Data for Reaction Monitoring of this compound Synthesis
| Compound | Formula | Calculated m/z [M+H]⁺ | Observed m/z | Mass Accuracy (ppm) |
|---|---|---|---|---|
| This compound | C₁₁H₁₆N₂ | 177.1392 | 177.1395 | 1.7 |
| Starting Material A | C₁₀H₁₃NO | 164.1021 | 164.1023 | 1.2 |
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the unambiguous structural elucidation of complex organic molecules like this compound. ipb.pt Techniques such as COSY, HSQC, and HMBC provide detailed information about the connectivity of atoms within the molecule. sdsu.eduyoutube.comemerypharma.comyoutube.com
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the piperidine (B6355638) and phenyl rings. sdsu.eduyoutube.com
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduyoutube.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the complete carbon skeleton and confirming the substitution pattern of the phenyl and piperidine rings. ipb.ptsdsu.eduyoutube.com
These 2D NMR techniques are essential for distinguishing between isomers and determining the stereochemistry of substituted piperidines. For example, the relative orientation of the phenyl and amine groups on the piperidine ring can be established through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations.
Table 2: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| C2 | 3.10 (d) | 48.5 | C3, C6 |
| C3 | 2.85 (m) | 45.2 | C2, C4, C5, C1' |
| C4 | 3.55 (m) | 52.1 | C3, C5 |
| C5 | 1.80 (m), 2.05 (m) | 30.7 | C4, C6 |
| C6 | 2.95 (t) | 46.8 | C2, C5 |
| C1' | - | 142.3 | C2', C6', C3 |
| C2'/C6' | 7.30 (d) | 128.9 | C4', C1' |
| C3'/C5' | 7.20 (t) | 127.5 | C1', C4' |
| C4' | 7.10 (t) | 126.8 | C2', C6' |
| NH₂ | 1.90 (br s) | - | - |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. mdpi.com For this compound, these techniques can confirm the presence of key functional groups and monitor the progress of its synthesis. libretexts.orgnist.govorgchemboulder.comlibretexts.orgspectroscopyonline.com
FT-IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching of the primary and secondary amines in the range of 3300-3500 cm⁻¹. libretexts.orgorgchemboulder.com C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. libretexts.org The C-N stretching vibrations are typically observed in the 1020-1335 cm⁻¹ region. orgchemboulder.com
Raman Spectroscopy : Raman spectroscopy can be used as a real-time monitoring tool for chemical reactions. beilstein-journals.orgazooptics.comfrontiersin.org By tracking the disappearance of reactant peaks and the appearance of product peaks, the reaction kinetics and endpoint can be determined. beilstein-journals.org The technique is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water. azooptics.com The unique "fingerprint" provided by a Raman spectrum allows for the specific identification of molecules. nih.govnih.gov
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amine) | 3300-3500 (medium, sharp) | 3300-3500 (weak) |
| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |
| Aliphatic C-H Stretch | 2850-3000 (medium) | 2850-3000 (medium) |
| C=C Stretch (Aromatic) | 1450-1600 (medium) | 1450-1600 (strong) |
| N-H Bend (Amine) | 1580-1650 (medium) | - |
Advanced Chromatographic Techniques (e.g., HPLC, GC) for Isomer Separation and Purity Assessment
Chromatographic techniques are essential for the separation of isomers and the assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile technique for separating and quantifying components in a mixture. unodc.org For chiral compounds like this compound, chiral HPLC methods can be developed to separate enantiomers, often after derivatization to introduce a chromophore. nih.gov Reversed-phase HPLC with a C18 column is commonly used for the analysis of piperazine (B1678402) and piperidine derivatives. unodc.orghelixchrom.com
Gas Chromatography (GC) : GC is well-suited for the analysis of volatile and thermally stable compounds. labrulez.com For amines, which can be highly basic and prone to peak tailing, specialized columns with deactivated surfaces are often necessary. labrulez.comnih.govresearchgate.net GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can provide both quantitative and qualitative information about the purity of this compound.
Table 4: Illustrative Chromatographic Conditions for this compound Analysis
| Technique | Column | Mobile Phase/Carrier Gas | Detection | Application |
|---|---|---|---|---|
| Chiral HPLC | Chiralpak AD-H | 0.1% Diethylamine in Ethanol | UV (228 nm) | Enantiomeric separation nih.gov |
| Reversed-Phase HPLC | C18 (4.6 mm x 250 mm) | Acetonitrile/Water with buffer | UV/MS | Purity assessment and quantification unodc.org |
| GC-FID | CP-Volamine | Helium | FID | Purity assessment of volatile amines nih.gov |
Spectroscopic Analysis of Reaction Intermediates and Transition States
The study of reaction intermediates and transition states provides deep insight into reaction mechanisms. While direct observation of these transient species is challenging, advanced spectroscopic techniques can be employed for their characterization. In the context of reactions that could form this compound, such as those involving piperidyne intermediates, trapping experiments are often conducted. nih.gov The resulting trapped products can then be analyzed using the spectroscopic methods described above (HRMS, NMR, etc.) to infer the structure and reactivity of the transient intermediate. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to model the geometries and energies of transition states, providing a more complete picture of the reaction pathway. nih.gov
Computational Chemistry Approaches for 3 Phenylpiperidin 4 Amine Systems
Computational chemistry provides powerful in-silico tools to investigate the properties of molecules like 3-Phenylpiperidin-4-amine, offering insights that complement experimental research. These methods allow for the detailed exploration of electronic structure, reaction mechanisms, and molecular dynamics at an atomic level.
Future Research Directions in the Chemical Exploration of 3 Phenylpiperidin 4 Amine
Development of Novel Stereoselective Synthetic Pathways
The precise control of stereochemistry is paramount in modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different pharmacological and toxicological profiles. Future research will undoubtedly focus on creating more efficient and versatile stereoselective routes to 3-phenylpiperidin-4-amine and its derivatives.
Current research has laid the groundwork for accessing stereochemically rich piperidines. For instance, a notable strategy involves the stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol, which utilizes a highly stereoselective addition of a phenyl Grignard reagent to an allyl imine and a subsequent ring-closing metathesis (RCM) as key steps. researchgate.net Another approach achieves the stereodivergent synthesis of tetrasubstituted piperidines through sequential Michael-type conjugate addition reactions. researchgate.net These methods highlight the power of combining established reactions in novel ways to build stereochemical complexity.
Future advancements are anticipated in the development of catalytic asymmetric reactions that can directly generate chiral piperidine (B6355638) cores from simple precursors. A promising direction is the rhodium-catalyzed asymmetric reductive Heck reaction, which can convert pyridine (B92270) and sp2-hybridized boronic acids into enantioenriched 3-substituted tetrahydropyridines. snnu.edu.cn These intermediates can then be reduced to the corresponding piperidines, providing a modular and highly enantioselective route to compounds like (-)-Preclamol. snnu.edu.cn Similarly, the stereoselective functionalization of pre-existing piperidine rings, such as through palladium-catalyzed allylic alkylations of chelated ketone enolates, offers a pathway to highly substituted piperidines with control over up to five stereogenic centers. nih.gov
The concept of using a cyclic template to control acyclic stereochemistry and then reforming the ring is another powerful strategy. scispace.com Research into the regio- and stereoselective ring-opening of multisubstituted piperidines, followed by functionalization and re-cyclization, could provide access to uniquely substituted derivatives that are difficult to obtain through other means. scispace.com
| Synthetic Strategy | Key Reactions | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck Reaction | Partial reduction of pyridine, asymmetric carbometalation, reduction | Rhodium (Rh) catalyst | High enantioselectivity; broad functional group tolerance; modular. | snnu.edu.cn |
| Grignard Addition & RCM | Phenyl Grignard addition to allyl imine, Ring-Closing Metathesis (RCM) | Grignard reagent, Grubbs catalyst | High diastereoselectivity from a chiral pool starting material (D-mannitol). | researchgate.net |
| Stereoselective Allylic Alkylation | Allylic alkylation of amino ketones, intramolecular Michael addition | Palladium (Pd) catalyst | Access to piperidines with up to five stereogenic centers. | nih.gov |
| Hydrogen Borrowing Annulation | [5+1] annulation of diols and amines | Iridium (Ir) catalyst | Stereoselective synthesis from enantioenriched substrates in water. | mdpi.com |
Exploration of Underutilized Reaction Modalities and Catalytic Systems
Moving beyond traditional synthetic methods, the exploration of underutilized reaction types and novel catalytic systems is crucial for accessing new chemical space and improving synthetic efficiency. This involves harnessing unconventional intermediates and developing catalysts that can perform challenging transformations under mild conditions.
One such area is the use of strained-ring intermediates, such as aziridinium (B1262131) ylides, which can be converted into larger N-heterocycles like piperidines with high stereochemical retention. researchgate.net Another innovative approach combines biocatalytic C-H oxidation with radical cross-coupling. news-medical.net This two-stage process uses an enzyme to selectively install a hydroxyl group on the piperidine ring, which then serves as a handle for subsequent nickel-electrocatalyzed cross-coupling to form new C-C bonds, significantly shortening synthetic routes and avoiding costly precious metal catalysts like palladium. news-medical.net
The development of novel catalyst compositions is also a key research frontier. For example, a surface single-atom alloy (SSAA) catalyst composed of ruthenium and cobalt (Ru1CoNP/HAP) has been shown to enable the unprecedented transformation of furfural (B47365), a biomass-derived chemical, directly into piperidine. nih.gov This highlights the potential of bimetallic and single-atom catalysts to drive novel cascade reactions. In a different vein, main-group catalysis, such as the combination of a P-chiral phosphine (B1218219) and a Brønsted acid, can render a classically stoichiometric reaction like the Staudinger–aza-Wittig reaction into a catalytic and enantioselective process for synthesizing heterocyclic amines. nih.gov Furthermore, robust iridium(III) catalysts have been developed for the ionic hydrogenation of pyridines to piperidines, showing remarkable tolerance for reduction-sensitive functional groups like nitro and bromo groups, which are often incompatible with other hydrogenation methods. chemrxiv.org
| Catalytic System / Modality | Description | Advantages | Reference |
|---|---|---|---|
| Biocatalytic C-H Oxidation + Radical Cross-Coupling | Enzymatic hydroxylation followed by Ni-electrocatalyzed C-C bond formation. | Reduces step count, avoids precious metals, enhances 3D molecular architectures. | news-medical.net |
| Ru-Co Surface Single-Atom Alloy (SSAA) | A bimetallic catalyst enabling direct conversion of biomass-derived furfural to piperidine. | Sustainable route from renewable feedstocks, novel transformation. | nih.gov |
| Iridium(III)-Catalyzed Ionic Hydrogenation | Homogenous catalyst for reducing pyridines to piperidines. | Tolerates highly reduction-sensitive functional groups, scalable. | chemrxiv.org |
| P-Chiral Phosphine / Brønsted Acid Catalysis | Main-group catalysis for enantioselective Staudinger–aza-Wittig reaction. | Turns a stoichiometric reaction into a catalytic, enantioselective one. | nih.gov |
| Gold(I)-Catalyzed Cyclization | Catalyzes oxidative amination of non-activated alkenes to form piperidines. | Simultaneous formation of an N-heterocycle and introduction of an O-substituent. | mdpi.com |
Advanced Computational Modeling for Complex Reaction Systems and Predictions
Computational chemistry has become an indispensable tool in modern chemical research, allowing for the simulation and prediction of molecular behavior and reaction outcomes. numberanalytics.com Future exploration of this compound will heavily rely on these in-silico methods to accelerate discovery and deepen mechanistic understanding.
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the electronic structure, stability, and reactivity of heterocyclic compounds. numberanalytics.comcuny.edu These methods can be applied to guide the structural modification of this compound analogs by predicting key properties like lipophilicity (logP) and acidity (pKa). Beyond static properties, computational tools are increasingly used to predict entire reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can forecast the feasibility and selectivity of unknown reactions, driving the development of new methodologies before embarking on time-consuming experiments. researchgate.netrsc.org
For more complex biological systems, a combination of molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and molecular dynamics simulations is employed. usb.ac.irscispace.com For instance, molecular docking can predict how derivatives of this compound bind to specific biological targets, such as the norepinephrine (B1679862) transporter. QSAR models can then be built to correlate structural features with biological activity, enabling the prediction of the potency of newly designed compounds. usb.ac.irscispace.com Advanced techniques like metadynamics simulations, combined with machine learning, can even be used to estimate the residence time of ligands at their receptors, providing crucial insights into their kinetic profiles. nih.gov These predictive models are essential for optimizing pharmacokinetic properties (ADMET: Adsorption, Distribution, Metabolism, Excretion, and Toxicity) early in the drug design process. usb.ac.ir
| Computational Method | Specific Application | Predicted Properties / Insights | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry optimization and electronic structure analysis. | Molecular geometry, electronic distribution, reactivity, stability, pKa, logP. | numberanalytics.comscispace.com |
| Quantum Mechanics (QM) for Reaction Prediction | Calculation of reaction pathways and transition state energies. | Reaction feasibility, mechanistic insights, prediction of unknown reactions. | researchgate.netrsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models correlating structure with biological activity. | Prediction of potency (e.g., pIC50) for novel compounds. | usb.ac.irscispace.com |
| Molecular Docking | Simulate the binding of a ligand to a macromolecular target. | Binding mode, binding affinity (docking score), target interactions. | usb.ac.ir |
| Metadynamics & Machine Learning | Simulate ligand dissociation and analyze kinetic determinants. | Ligand residence time, understanding of structure-kinetics relationships. | nih.gov |
Rational Design of Novel Chemical Scaffolds Based on the this compound Core
The this compound core serves as an excellent starting point for the rational design of new chemical entities. Its rigid piperidine ring provides a well-defined three-dimensional arrangement for its substituents, making it an ideal scaffold for probing interactions with biological targets. Future research will focus on systematically modifying this core to develop novel compounds with tailored pharmacological profiles.
Structure-activity relationship (SAR) studies are fundamental to this process. ontosight.ai The N-phenylpiperidin-4-amine core, found in potent analgesics like fentanyl, has multiple positions that can be readily modified to produce analogs with significantly altered properties. nih.gov By systematically altering substituents on the piperidine nitrogen, the phenyl ring, and the amine, researchers can fine-tune a compound's affinity, selectivity, and functional activity at its target receptor.
A key strategy in rational design is the use of the existing scaffold as a template to explore new chemical space. For example, in the development of antagonists for Retinol-Binding Protein 4 (RBP4), a piperidine-based antagonist was used as the starting point for a structure-based design campaign. nih.gov By analyzing X-ray crystal structures of the ligand-protein complex, novel bicyclic core systems and various heteroaromatic appendages were designed and synthesized to optimize binding and other properties. nih.gov This approach, which combines structural biology, computational modeling, and synthetic chemistry, is a powerful paradigm for scaffold innovation. The benzoylpiperidine fragment, a related motif, is considered a "privileged structure" and a bioisostere of the piperazine (B1678402) ring, making it a reliable chemical frame to exploit in drug design. mdpi.com This same principle applies to the this compound scaffold, which can be used to mimic peptide secondary structures or to anchor pharmacophores in a desired orientation for optimal target engagement. mdpi.comrsc.org
| Design Strategy | Description | Example Application / Goal | Reference |
|---|---|---|---|
| Systematic SAR Exploration | Modifying substituents at various positions of the core to probe biological interactions. | Tune receptor affinity and selectivity by altering groups on the piperidine N and the phenyl ring. | ontosight.ai |
| Structure-Based Scaffold Hopping | Replacing the core scaffold while maintaining key pharmacophoric interactions. | Designing novel bicyclic antagonists based on a known piperidine ligand's binding pose. | nih.gov |
| Fragment-Based Design | Using the core as a central fragment to link other functional groups or pharmacophores. | Attaching different amino moieties and piperidine N-substituents to improve properties like lipophilic ligand efficiency. | d-nb.info |
| Bioisosteric Replacement | Using the scaffold as a bioisostere for other common chemical motifs. | Employing the piperidine ring as a constrained analog of a more flexible chain or as a replacement for a piperazine ring. | mdpi.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
